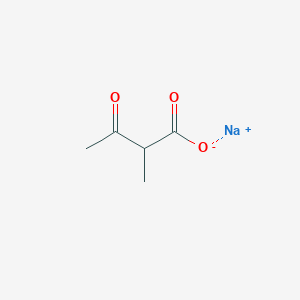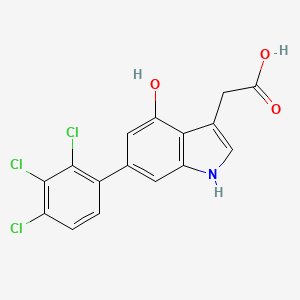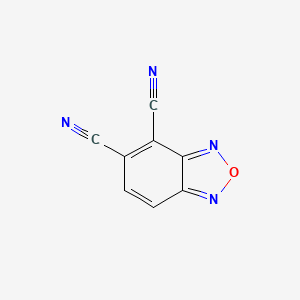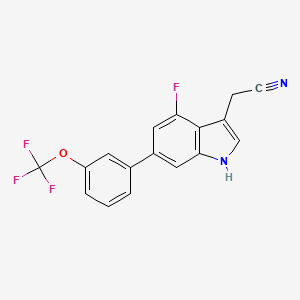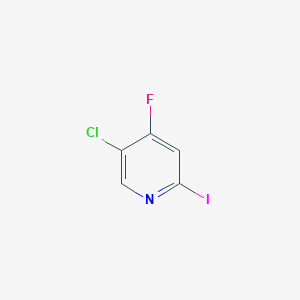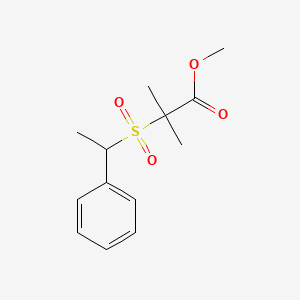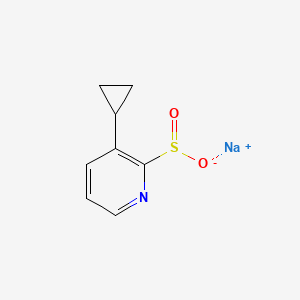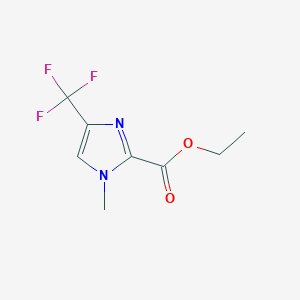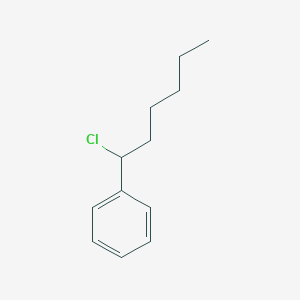
(1-Chlorohexyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Chlorohexyl)benzene is an organic compound with the molecular formula C12H17Cl. It consists of a benzene ring substituted with a 1-chlorohexyl group. This compound is part of the alkylbenzene family, which is known for its diverse applications in various fields, including chemistry, biology, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(1-Chlorohexyl)benzene can be synthesized through several methods. One common approach is the Friedel-Crafts alkylation of benzene with 1-chlorohexane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
(1-Chlorohexyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, to form alcohols.
Oxidation Reactions: The alkyl side chain can be oxidized to form carboxylic acids or ketones.
Reduction Reactions: The compound can be reduced to form the corresponding alkane.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Major Products Formed
Substitution: Formation of hexylbenzene.
Oxidation: Formation of hexanoic acid or hexanone.
Reduction: Formation of hexylbenzene.
Aplicaciones Científicas De Investigación
(1-Chlorohexyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential effects on biological systems.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1-Chlorohexyl)benzene involves its interaction with various molecular targets. The chlorine atom can participate in nucleophilic substitution reactions, while the benzene ring can undergo electrophilic aromatic substitution. These interactions can lead to the formation of various products, depending on the reaction conditions .
Comparación Con Compuestos Similares
Similar Compounds
Hexylbenzene: Lacks the chlorine atom, making it less reactive in substitution reactions.
Chlorobenzene: Contains a chlorine atom directly attached to the benzene ring, leading to different reactivity patterns.
Benzyl chloride: Contains a benzyl group with a chlorine atom, showing different reactivity due to the benzylic position.
Uniqueness
(1-Chlorohexyl)benzene is unique due to the presence of both an alkyl chain and a chlorine atom, which allows it to participate in a wide range of chemical reactions. This versatility makes it valuable in various applications, from chemical synthesis to industrial production .
Propiedades
Fórmula molecular |
C12H17Cl |
|---|---|
Peso molecular |
196.71 g/mol |
Nombre IUPAC |
1-chlorohexylbenzene |
InChI |
InChI=1S/C12H17Cl/c1-2-3-5-10-12(13)11-8-6-4-7-9-11/h4,6-9,12H,2-3,5,10H2,1H3 |
Clave InChI |
ZTKUNZYDCMRWGS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(C1=CC=CC=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



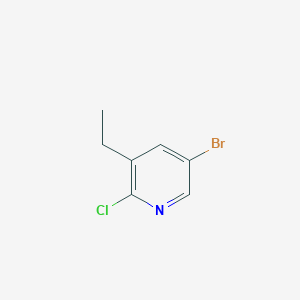
![Imidazo[1,5-A]pyrazine-8(7H)-thione](/img/structure/B13117327.png)
